[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide
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Overview
Description
[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide is a complex organic compound that features a thiazolidine ring, a sulfonyl group, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the sulfonyl group and the cyanamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural properties make it a candidate for the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound may act by binding to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with [3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide.
XeF4: Although not structurally similar, it is an example of a compound with a similar formula.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
97097-66-0 |
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Molecular Formula |
C11H11N3O2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O2S2/c1-9-2-4-10(5-3-9)18(15,16)14-6-7-17-11(14)13-8-12/h2-5H,6-7H2,1H3 |
InChI Key |
FQAFNFYHIBGQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2=NC#N |
Origin of Product |
United States |
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